molecular formula C13H18N2S2 B12669114 azepane;3H-1,3-benzothiazole-2-thione CAS No. 58888-46-3

azepane;3H-1,3-benzothiazole-2-thione

Cat. No.: B12669114
CAS No.: 58888-46-3
M. Wt: 266.4 g/mol
InChI Key: AWFKSASGNNQALM-UHFFFAOYSA-N
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Description

Azepane;3H-1,3-benzothiazole-2-thione (CAS 58888-46-3) is a chemical compound with the molecular formula C13H18N2S2 and a molecular weight of 266.425 g/mol . This substance is a molecular complex featuring two distinct heterocyclic systems: azepane (hexamethyleneimine) and 3H-1,3-benzothiazole-2-thione (2-mercaptobenzothiazole) . The azepane component is a seven-membered cyclic secondary amine, recognized as a privileged scaffold in medicinal chemistry and a key building block in the synthesis of various pharmaceutical agents and pesticides . The 1,3-benzothiazole moiety is a versatile pharmacophore, with its derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The benzothiazole nucleus is also extensively utilized in industrial applications, such as a vulcanization accelerator in rubber production . Researchers value this compound for exploring the synergistic effects of combining these two biologically active structures. It serves as a crucial intermediate in organic synthesis and medicinal chemistry research for developing new therapeutic candidates and functional materials. The compound has a boiling point of 305°C at 760 mmHg and a flash point of 138.3°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

58888-46-3

Molecular Formula

C13H18N2S2

Molecular Weight

266.4 g/mol

IUPAC Name

azepane;3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C7H5NS2.C6H13N/c9-7-8-5-3-1-2-4-6(5)10-7;1-2-4-6-7-5-3-1/h1-4H,(H,8,9);7H,1-6H2

InChI Key

AWFKSASGNNQALM-UHFFFAOYSA-N

Canonical SMILES

C1CCCNCC1.C1=CC=C2C(=C1)NC(=S)S2

Origin of Product

United States

Preparation Methods

The synthesis of azepane;3H-1,3-benzothiazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of benzothiazole derivatives can be achieved through condensation reactions involving 2-aminobenzenethiol with aldehydes or ketones . Industrial production methods may involve the use of catalysts to improve the yield and selectivity of the desired product .

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes reactions characteristic of its azepane and thiazole-thione functionalities. Key mechanisms include:

Nucleophilic Substitution

The thione group (S=C-N) in the benzothiazole moiety acts as a nucleophile, reacting with electrophilic sites in azepane derivatives. This facilitates ring fusion, forming the azepane-benzothiazole hybrid structure.

Photochemical Reactions

When irradiated with alkenes, benzothiazole-2-thiones (including azepane derivatives) undergo [2 + 2] photocycloaddition. This generates aminospirothietane intermediates, which rearrange to yield 2-substituted benzothiazoles or spiro-1,3-dithianes .

Photochemical Pathways

Product TypeReaction ConditionsKey Intermediates
2-Substituted benzothiazolesElectron-poor alkenes, irradiationAminospirothietanes
Spiro-1,3-dithianesN-substituted benzothiazole-2-thiones, alkenesAminospirothietanes

Key Reaction Pathways

The compound’s reactivity is influenced by its heterocyclic structure and sulfur-containing groups.

Tautomerism

The compound exists in equilibrium between thione (S=C-N) and thiol (SH) forms. This tautomerism affects its reactivity, particularly in nucleophilic or electrophilic substitution reactions .

Electrophilic Attack

The azepane ring may undergo electrophilic substitution at positions adjacent to the nitrogen atom, depending on the substituents present.

Enthalpy of Formation

Experimental and theoretical studies report a gas-phase enthalpy of formation of 205.5 ± 3.8 kJ/mol for 3H-1,3-benzothiazole-2-thione, consistent with G3 calculations .

Structural Analysis

The compound’s molecular formula is C₁₃H₁₈N₂S₂ , with a molecular weight of 266.425 g/mol . Key analytical techniques include:

  • NMR spectroscopy : Identifies aromatic and aliphatic regions.

  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Scientific Research Applications

Medicinal Chemistry Applications

Azepane; 3H-1,3-benzothiazole-2-thione has shown significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole exhibit potent antibacterial properties. For instance, compounds based on this structure have been tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 0.10 to 0.75 mg/mL against pathogens such as Pseudomonas aeruginosa and Streptococcus aureus .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound 10.100.12Pseudomonas aeruginosa
Compound 20.75>1.00Streptococcus aureus
Compound 30.120.25Escherichia coli

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

Materials Science Applications

In materials science, azepane; 3H-1,3-benzothiazole-2-thione is utilized for its unique electronic properties.

Conductive Polymers

Research has highlighted the use of benzothiazole derivatives in the synthesis of conductive polymers. These materials are essential for applications in organic electronics and photovoltaic devices due to their ability to facilitate charge transport .

Environmental Science Applications

The environmental applications of azepane; 3H-1,3-benzothiazole-2-thione are primarily focused on its role as a biocide.

Biocidal Properties

Benzothiazole compounds have been evaluated for their effectiveness in controlling microbial growth in various settings, including water treatment and agricultural applications. Their ability to inhibit microbial activity makes them suitable candidates for developing environmentally friendly biocides .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of benzothiazole derivatives demonstrated that modifications at specific positions significantly enhanced their antibacterial activity against resistant strains of bacteria .
  • Synthesis of Conductive Polymers : Researchers synthesized a novel polymer incorporating azepane; 3H-1,3-benzothiazole-2-thione that exhibited improved conductivity compared to traditional materials used in organic solar cells .

Mechanism of Action

The mechanism of action of azepane;3H-1,3-benzothiazole-2-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Thermodynamic Comparisons

Benzoxazole vs. Benzothiazole Derivatives
  • 3H-1,3-Benzoxazole-2-thione (C₇H₅NOS): Replacing sulfur in the thiazole ring with oxygen reduces thermodynamic stability. Its ΔfH° is 42.0 ± 2.7 kJ/mol, significantly lower than the benzothiazole analogue due to weaker C=O vs. C=S bond strengths .
  • 3H-1,3-Benzothiazole-2-thione : The sulfur atom enhances resonance stabilization, contributing to higher thermal stability and reactivity in electrophilic substitution reactions .
Five-Membered Heterocycles
  • 1,3-Thiazolidine-2-thione (C₃H₅NS₂): A saturated five-membered ring with higher ring strain and lower thermal stability compared to benzothiazole derivatives. Used in asymmetric catalysis and polymer chemistry .
  • 1,3-Oxazolidine-2-thione (C₃H₅NOS₂): Oxygen incorporation reduces electron density at the thione group, limiting its utility in metal coordination compared to sulfur-rich analogues .
Substituent Effects
  • 3-Methylbenzothiazole-2-thione (C₈H₇NS₂): Methyl substitution at position 3 increases lipophilicity (logP ~2.1) and steric hindrance, altering reactivity in nucleophilic additions .
  • 2H-1,3-Benzothiazine-2-thione-4(3H)-one (C₉H₇NOS₂): The ketone group at position 4 enhances electrophilicity, enabling condensation reactions with amines (e.g., anthranilamide in ).

Thermodynamic and Spectral Data

Compound Molecular Formula ΔfH° (kJ/mol) Key Spectral Features (IR/Raman)
3H-1,3-Benzothiazole-2-thione C₇H₅NS₂ 205.5 ± 3.8 ν(C=S) at 1180–1200 cm⁻¹; aromatic C-H ~3050 cm⁻¹
3H-1,3-Benzoxazole-2-thione C₇H₅NOS 42.0 ± 2.7 ν(C=O) at 1680 cm⁻¹; weaker C-S stretching
1,3-Thiazolidine-2-thione C₃H₅NS₂ N/A ν(C=S) at 1220 cm⁻¹; ring deformation ~700 cm⁻¹

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